molecular formula C16H21BrN2O B10769282 (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No.: B10769282
M. Wt: 337.25 g/mol
InChI Key: OWGLFIKZKQOYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone is a chemical compound known for its role as a methyl-lysine reader antagonist. It binds to the MBT domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via a substitution reaction, where a suitable pyrrolidine derivative reacts with the piperidine ring.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Palladium or other transition metal catalysts.

    Solvents: Organic solvents such as dichloromethane or toluene.

    Temperature and Pressure: Controlled temperature and pressure conditions to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its role in modulating protein interactions and cellular processes.

    Medicine: Explored for potential therapeutic applications, particularly in targeting specific proteins involved in diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by binding to the MBT domain of the L3MBTL1 protein. This interaction inhibits the protein’s ability to recognize and bind to methylated lysine residues on histones, thereby affecting gene expression and cellular processes. The molecular targets and pathways involved include:

    Molecular Targets: L3MBTL1 protein.

    Pathways: Epigenetic regulation of gene expression.

Comparison with Similar Compounds

  • (3-chlorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
  • (3-fluorophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

Comparison:

  • Uniqueness: The presence of the bromine atom in (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone provides unique reactivity and binding properties compared to its chloro and fluoro analogs.
  • Binding Affinity: The bromine derivative may exhibit different binding affinities and selectivity towards the MBT domain of the L3MBTL1 protein.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGLFIKZKQOYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.